molecular formula C2Cl2N2S B1299824 3,5-Dichloro-1,2,4-thiadiazole CAS No. 2254-88-8

3,5-Dichloro-1,2,4-thiadiazole

Cat. No. B1299824
CAS RN: 2254-88-8
M. Wt: 155.01 g/mol
InChI Key: CEUHPOVLEQUFCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09181234B2

Procedure details

3,5-dichloro-1,2,4-thiadiazole (135 mg, 0.87 mmol) was added to a solution of ethyl 4-ethylpiperidine-4-carboxylate hydrochloride (190 mg, 0.87 mmol) and Triethylamine (264 mg, 2.61 mmol) in THF (9 mL) and stirred at rt for 1 h, giving a suspension, which was filtered, and the filtrate concentrated in vacuo to give ethyl 1-(3-chloro-1,2,4-thiadiazol-5-yl)-4-ethylpiperidine-4-carboxylate as a yellow oil (260 mg, 98%). ESI-MI m/z 304.2 [M+H]+.
Quantity
135 mg
Type
reactant
Reaction Step One
Quantity
190 mg
Type
reactant
Reaction Step One
Quantity
264 mg
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:6]=[C:5](Cl)[S:4][N:3]=1.Cl.[CH2:9]([C:11]1([C:17]([O:19][CH2:20][CH3:21])=[O:18])[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]1)[CH3:10].C(N(CC)CC)C>C1COCC1>[Cl:1][C:2]1[N:6]=[C:5]([N:14]2[CH2:15][CH2:16][C:11]([CH2:9][CH3:10])([C:17]([O:19][CH2:20][CH3:21])=[O:18])[CH2:12][CH2:13]2)[S:4][N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
135 mg
Type
reactant
Smiles
ClC1=NSC(=N1)Cl
Name
Quantity
190 mg
Type
reactant
Smiles
Cl.C(C)C1(CCNCC1)C(=O)OCC
Name
Quantity
264 mg
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
9 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at rt for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
giving a suspension, which
FILTRATION
Type
FILTRATION
Details
was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=NSC(=N1)N1CCC(CC1)(C(=O)OCC)CC
Measurements
Type Value Analysis
AMOUNT: MASS 260 mg
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.